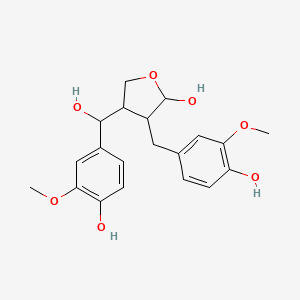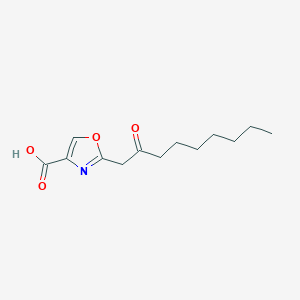
2-(2-Oxononyl)-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxononyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxononyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclisation of β-hydroxy amides to oxazolines, followed by oxidative aromatisation to oxazoles using reagents such as manganese dioxide .
Industrial Production Methods: Industrial production of oxazole derivatives, including 2-(2-Oxononyl)oxazole-4-carboxylic acid, often employs flow chemistry techniques. These methods allow for continuous production and improved safety profiles compared to batch synthesis. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatisation step .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Oxononyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidising agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions at the oxazole ring, often involving halogenated reagents.
Reduction: Reduction of the oxazole ring under specific conditions to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Halogenated reagents such as N-bromosuccinimide (NBS) or copper bromide (CuBr2).
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of oxazole derivatives.
Substitution: Halogenated oxazole compounds.
Reduction: Amino derivatives of oxazole.
Scientific Research Applications
2-(2-Oxononyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxononyl)oxazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of enzymes and other proteins. This compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation .
Comparison with Similar Compounds
Oxazole-4-carboxylic acid: Shares the oxazole ring but lacks the nonyl side chain.
2-(2-Oxoheptyl)oxazole-4-carboxylic acid: Similar structure with a shorter alkyl chain.
2-(2-Oxooctyl)oxazole-4-carboxylic acid: Differs by one carbon in the alkyl chain length.
Uniqueness: 2-(2-Oxononyl)oxazole-4-carboxylic acid is unique due to its longer nonyl side chain, which can influence its lipophilicity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs .
Properties
CAS No. |
90071-66-2 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(2-oxononyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H19NO4/c1-2-3-4-5-6-7-10(15)8-12-14-11(9-18-12)13(16)17/h9H,2-8H2,1H3,(H,16,17) |
InChI Key |
VESRJNYGYWUYBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)
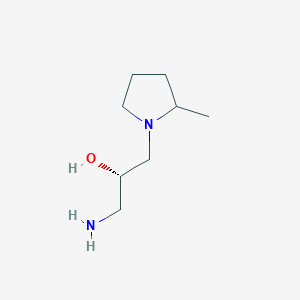


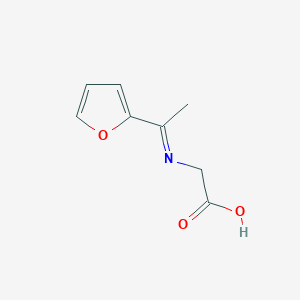

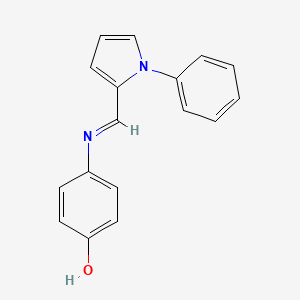
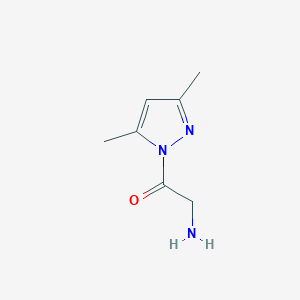
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
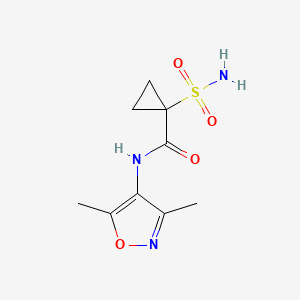
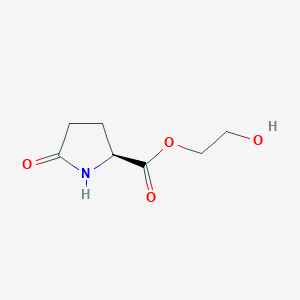
![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
